molecular formula C14H22N2 B7523233 N-(3-methylbenzyl)-2-(pyrrolidin-1-yl)ethanamine

N-(3-methylbenzyl)-2-(pyrrolidin-1-yl)ethanamine

Cat. No.: B7523233
M. Wt: 218.34 g/mol
InChI Key: UGNVOEOLXRDBEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methylbenzyl)-2-(pyrrolidin-1-yl)ethanamine is a chemical compound of interest in medicinal chemistry and pharmacological research. It features a hybrid structure incorporating a 3-methylbenzyl group linked to a pyrrolidine-ethylamine chain. The pyrrolidine ring is a widely explored scaffold in drug discovery due to its contribution to molecular stereochemistry and three-dimensional coverage, which can be crucial for binding to biological targets . This specific structural motif suggests potential as a building block or intermediate in the development of novel bioactive molecules. Researchers may investigate this compound for its potential interactions with various enzyme systems or receptors, particularly given the known biological significance of similar pyrrolidine-containing structures . As a research chemical, it serves as a key intermediate for synthesizing more complex molecules for structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals. All necessary safety data sheets (SDS) should be consulted and followed prior to handling.

Properties

IUPAC Name

N-[(3-methylphenyl)methyl]-2-pyrrolidin-1-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-13-5-4-6-14(11-13)12-15-7-10-16-8-2-3-9-16/h4-6,11,15H,2-3,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNVOEOLXRDBEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation with 3-Methylbenzyl Halides

The most straightforward approach involves the nucleophilic substitution of 2-(pyrrolidin-1-yl)ethanamine with 3-methylbenzyl halides. Adapted from the benzylation of 2-pyrrolidone, this method employs a base (e.g., sodium ethoxide) to deprotonate the primary amine, facilitating its attack on the electrophilic benzyl halide. For example, reacting 2-(pyrrolidin-1-yl)ethanamine with 3-methylbenzyl chloride in ethanol under reflux for 8 hours yields the target compound. The patent reports an 82% yield for a similar N-benzylation, suggesting comparable efficiency for this analog.

Critical parameters include:

  • Solvent polarity : Ethanol or xylene enhances solubility while minimizing side reactions.

  • Stoichiometry : A 1:1 ratio of amine to halide prevents dialkylation, though excess amine may improve selectivity.

  • Temperature : Reflux conditions (≈80°C) accelerate kinetics without degrading reactants.

Optimization of Reaction Conditions

Variations in base strength and halide reactivity significantly impact yields. Substituting 3-methylbenzyl bromide for chloride increases electrophilicity, potentially boosting reaction rates. However, the patent achieved high yields (82%) with benzyl chloride, implying that bromide may offer marginal gains. Base selection also matters: sodium hydride in tetrahydrofuran (THF) promotes faster deprotonation than sodium ethoxide but risks over-alkylation.

Protection-Deprotection Approaches

Boc-Mediated Synthesis

To circumvent over-alkylation, a Boc-protected intermediate is synthesized first. This method, inspired by pyrazolopyrimidine derivatization, involves:

  • Protection : Treating 2-(pyrrolidin-1-yl)ethanamine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF), yielding tert-butyl (2-(pyrrolidin-1-yl)ethyl)carbamate.

  • Alkylation : Reacting the Boc-protected amine with 3-methylbenzyl bromide under basic conditions (NaH/DMF), forming the N-alkylated intermediate.

  • Deprotection : Removing the Boc group with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), yielding the final product.

The J-Stage study demonstrated a 78% yield for a similar deprotection step, highlighting this method’s reliability.

Alternative Protecting Groups

While Boc is predominant, other groups (e.g., Fmoc or Cbz) offer orthogonal protection. For instance, carbobenzyloxy (Cbz) protection followed by hydrogenolytic cleavage could avoid acidic conditions. However, these methods introduce complexity without clear yield advantages over Boc.

Reductive Amination Techniques

Reductive amination between 3-methylbenzylamine and 2-(pyrrolidin-1-yl)acetaldehyde presents a two-step alternative:

  • Imine Formation : Condensing the amine and aldehyde in methanol with molecular sieves.

  • Reduction : Treating the imine with sodium cyanoborohydride (NaBH₃CN) or hydrogen/palladium on carbon.

This route suffers from low aldehyde availability and competing side reactions (e.g., enamine formation). The J-Stage study reported moderate yields (65%) for analogous reductive aminations, underscoring its limitations.

Comparative Analysis of Methodologies

MethodStepsKey Reagents/ConditionsYieldPuritySource
Direct Alkylation13-MeBnCl, NaOEt, EtOH, reflux82%≥97%
Boc Protection3Boc₂O, 3-MeBnBr, NaH, TFA78%≥95%
Reductive Amination2NaBH₃CN, MeOH, rt65%90%

Key Observations :

  • Direct alkylation maximizes efficiency but risks dialkylation without careful stoichiometry.

  • Boc protection ensures selectivity at the cost of additional steps.

  • Reductive amination is less efficient due to intermediate instability.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbenzyl)-2-(pyrrolidin-1-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring or the benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-methylbenzyl)-2-(pyrrolidin-1-yl)ethanamine has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-methylbenzyl)-2-(pyrrolidin-1-yl)ethanamine involves its interaction with molecular targets such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets are still under investigation, but it is believed to affect the central nervous system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

Table 1: Substituent Effects on Ethylamine Derivatives
Compound Name Substituent on Benzyl Key Properties/Activities References
N-(3-Methylbenzyl)-2-(pyrrolidin-1-yl)ethanamine 3-CH₃ Enhanced lipophilicity; potential CNS activity
25C-NBOMe 4-Cl, 2,5-(OCH₃) High serotonin receptor affinity; hallucinogenic
(E)-N-(2,3-Dichlorobenzylidene)-2-(pyrrolidin-1-yl)ethanamine 2,3-Cl (Schiff base) Lower stability due to C=N bond; antimicrobial potential
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-CH₃ (amide linkage) Metal-catalyzed C–H bond functionalization

Key Insights :

  • Halogen vs. Alkyl Substituents : Halogenated derivatives (e.g., 25C-NBOMe) exhibit high receptor binding but increased toxicity, whereas alkyl groups (e.g., 3-CH₃) balance lipophilicity and safety .
  • Schiff Base vs. Benzyl : Schiff bases (C=N linkage) are more reactive but less stable than benzyl-substituted analogs .

Variations in the Amine Ring

Table 2: Amine Ring Modifications
Compound Name Amine Structure Biological Implications References
This compound Pyrrolidine (5-membered) Optimal balance of rigidity and flexibility
N,N-Diethyl-2-[(2-Trichloromethylquinazolin-4-yl)oxy]ethanamine Diethylamine Antimalarial activity; altered pharmacokinetics
2-(3-Methylpiperidin-1-yl)ethanamine Piperidine (6-membered) Increased basicity; varied receptor selectivity

Key Insights :

  • Ring Size : Pyrrolidine’s five-membered ring offers moderate basicity and conformational flexibility, while piperidine (six-membered) may enhance receptor selectivity .
  • Secondary vs. Tertiary Amines : Diethylamine derivatives (tertiary) show reduced CNS penetration compared to secondary amines like pyrrolidine .

Functional Group Additions

Table 3: Impact of Additional Functional Groups
Compound Name Functional Group Application/Activity References
N-(5-Nitroindole)-2-(pyrrolidin-1-yl)ethanamine Nitroindole moiety G-quadruplex DNA stabilization; anticancer
Furanylfentanyl Furan carboxamide Opioid receptor agonism; high overdose risk
N-{2-[(2-Trichloromethylquinazolin-4-yl)oxy]ethyl}acetamide Acetamide Antimalarial and antibacterial

Key Insights :

  • Nitro Groups : Enhance DNA interaction (e.g., G-quadruplex binders) but may introduce mutagenic risks .
  • Carboxamide Linkages : Improve solubility but can alter target specificity (e.g., Furanylfentanyl’s opioid activity) .

Biological Activity

N-(3-methylbenzyl)-2-(pyrrolidin-1-yl)ethanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in relation to neurotransmitter systems. The compound's structure features a pyrrolidine ring, which is known to influence its pharmacological properties, including its interaction with various receptor sites in the central nervous system.

The chemical formula for this compound is C13H17NC_{13}H_{17}N. It is synthesized through various organic reactions, typically involving the alkylation of pyrrolidine derivatives with 3-methylbenzyl bromide or similar reagents. The synthesis pathways can yield different derivatives that may exhibit altered biological activities.

Table 1: Summary of Synthetic Routes

Route DescriptionKey ReagentsYield (%)
Alkylation of pyrrolidine3-methylbenzyl bromide85%
Reduction of ketonesLithium aluminum hydride90%
Substitution reactionsVarious alkyl halidesVariable

This compound primarily interacts with neurotransmitter receptors, potentially acting as an agonist or antagonist. This interaction modulates neurotransmitter activity, which is crucial for various physiological processes. The exact pathways and molecular targets are still under investigation, but it is suggested that the compound affects dopaminergic and serotonergic systems, which are pivotal in mood regulation and cognitive function.

Case Studies and Research Findings

  • Neuropharmacological Studies : Research indicates that this compound exhibits significant effects on behavior in animal models. In a study evaluating its impact on anxiety and depression-like behaviors, it was found to reduce anxiety levels in rodents when administered at specific dosages .
  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties. For instance, modifications to the pyrrolidine ring have shown promising results against various cancer cell lines, with IC50 values indicating effective cytotoxicity.
  • Receptor Binding Studies : Binding affinity assays have demonstrated that this compound has a high affinity for certain serotonin receptors (5-HT2A), which are implicated in mood disorders and other psychiatric conditions. This suggests potential therapeutic applications in treating depression and anxiety disorders .

Table 2: Biological Activity Summary

Activity TypeObserved EffectReference
NeuropharmacologicalReduces anxiety in rodents
AntitumorCytotoxicity against cancer cells
Receptor BindingHigh affinity for 5-HT2A receptors

Q & A

Q. What are the established synthetic routes for N-(3-methylbenzyl)-2-(pyrrolidin-1-yl)ethanamine?

The compound can be synthesized via reductive amination or nucleophilic substitution. A validated route involves reacting an aldehyde intermediate (e.g., 8-carboxaldehyde-5-nitroindole) with 2-(pyrrolidin-1-yl)ethanamine under reducing conditions. Purification is achieved using silica gel chromatography with methanol/dichloromethane (1:4), yielding ~46% purity . Key steps include controlling reaction stoichiometry and optimizing solvent systems to minimize byproducts like dimerized intermediates .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential. For example, ¹H NMR in DMSO-d6 resolves pyrrolidine ring protons (δ 2.36 ppm, multiplet) and aromatic signals (δ 8.63 ppm, doublet), while HRMS confirms the molecular ion [M+H]⁺ at m/z 399.26 . Additional characterization may involve IR spectroscopy for functional group validation and HPLC for purity assessment .

Q. What are the solubility and stability profiles of this compound?

The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but exhibits limited solubility in water. Stability studies recommend storage at –20°C under inert atmospheres to prevent oxidation of the pyrrolidine moiety. Degradation products can be monitored via TLC or LC-MS .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

Yield optimization requires precise control of temperature, catalyst loading, and reaction time. For instance, using NaBH₄ as a reducing agent at 0°C minimizes side reactions, while microwave-assisted synthesis reduces reaction time from hours to minutes . Impurity profiling via GC-MS or HPLC-UV helps identify byproducts (e.g., unreacted aldehyde or dimerized species), guiding solvent selection and purification protocols .

Q. What structural modifications improve the compound’s bioactivity or selectivity?

Substituting the 3-methylbenzyl group with halogenated or electron-withdrawing groups (e.g., 3-chlorobenzyl) alters receptor binding affinity. Similarly, replacing pyrrolidine with azepane or piperidine modulates steric effects and hydrogen-bonding capacity, as seen in analogs like N-(4-methylbenzyl)-2-(azepan-1-yl)ethanamine . Structure-Activity Relationship (SAR) studies using molecular docking and in vitro assays (e.g., enzyme inhibition) validate these modifications .

Q. How do researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from assay variability (e.g., cell line specificity, incubation time). For example, topoisomerase I inhibition data may differ between human cancer cell lines (e.g., HCT116 vs. HeLa) due to differential enzyme expression. Meta-analyses comparing IC₅₀ values under standardized conditions (pH, temperature) and orthogonal assays (e.g., fluorescence polarization) clarify mechanistic inconsistencies .

Q. What in vitro models are suitable for evaluating pharmacological mechanisms?

G-quadruplex DNA stabilization assays (e.g., FRET-melting) assess binding affinity to oncogenic promoters (e.g., c-MYC). Cell-based models (e.g., apoptosis in leukemia cells) paired with siRNA knockdowns confirm target specificity. For neuropharmacology, receptor-binding studies using radiolabeled ligands (e.g., ³H-naloxone for opioid receptors) are recommended .

Data Analysis and Experimental Design

Q. What statistical approaches are used to validate synthetic reproducibility?

Multivariate analysis (e.g., Design of Experiments, DoE) identifies critical factors (e.g., catalyst concentration, solvent ratio). Replicate syntheses (n ≥ 3) with ANOVA ensure yield consistency (p < 0.05). Outlier detection via Grubbs’ test minimizes batch-to-batch variability .

Q. How are computational tools integrated into experimental workflows?

Density Functional Theory (DFT) predicts reaction transition states, while molecular dynamics simulations model ligand-receptor interactions. Tools like AutoDock Vina screen analogs for binding energy (ΔG ≤ –8 kcal/mol), prioritizing candidates for synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.